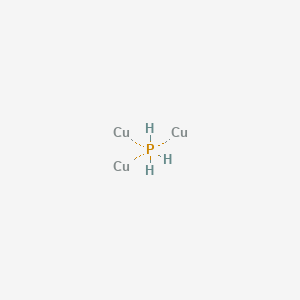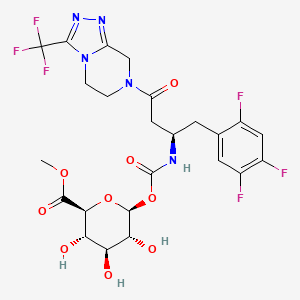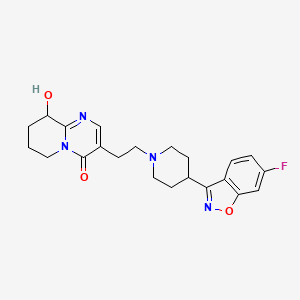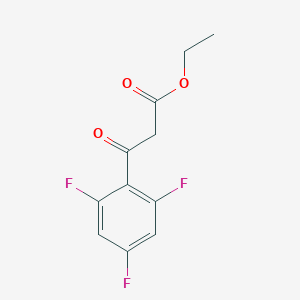
copper;phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;phosphane is a compound that consists of copper and phosphane (phosphine). It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used as a catalyst in various chemical reactions due to its ability to facilitate the formation of bonds between different molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;phosphane can be synthesized through several methods. One common method involves the reaction of copper salts with phosphane ligands. For example, copper(I) chloride can react with phosphane to form this compound complexes. The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where copper salts and phosphane ligands are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;phosphane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) complexes.
Reduction: It can also be reduced to form copper(I) complexes.
Substitution: this compound can participate in substitution reactions where the phosphane ligand is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as carbon monoxide or other phosphane derivatives can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New this compound complexes with different ligands.
Applications De Recherche Scientifique
Copper;phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as anticancer agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which copper;phosphane exerts its effects involves the coordination of the phosphane ligand to the copper center. This coordination enhances the reactivity of the copper ion, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the this compound complex facilitates the formation of bonds between different molecules by providing an active site for the reaction to occur.
Comparaison Avec Des Composés Similaires
Copper(I) chloride: Similar in terms of copper oxidation state but lacks the phosphane ligand.
Copper(II) phosphate: Contains copper and phosphorus but in a different chemical form.
Copper(II) sulfate: Another copper compound used in various applications but with different properties.
Uniqueness: Copper;phosphane is unique due to the presence of the phosphane ligand, which imparts specific reactivity and stability to the compound. This makes it particularly useful as a catalyst in various chemical reactions, distinguishing it from other copper compounds that may not have the same catalytic properties.
Propriétés
Formule moléculaire |
Cu3H3P |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
copper;phosphane |
InChI |
InChI=1S/3Cu.H3P/h;;;1H3 |
Clé InChI |
VRKVOIFXBDXGHF-UHFFFAOYSA-N |
SMILES canonique |
P.[Cu].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)




![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
